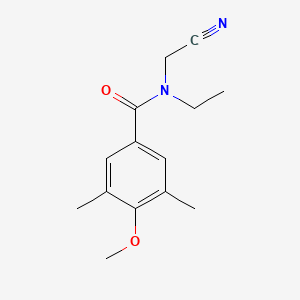![molecular formula C20H18ClN3OS B2823834 5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958584-20-8](/img/structure/B2823834.png)
5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one” is a derivative of quinazolinone . Quinazolinones are a class of compounds that include a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are known for their various therapeutic and biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Synthesis Analysis
The synthesis of quinazolinone derivatives like the one you mentioned often involves multi-component reactions (MCRs), which are efficient, fast, economical, and environmentally friendly . Popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In some cases, the synthesis involves an intramolecular rearrangement and a cyclization through an intramolecular nucleophilic reaction .Molecular Structure Analysis
Quinazolinones are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The specific compound you mentioned also includes a 3-chlorophenyl group, a methylsulfanyl group, and a propan-2-yl group attached to the quinazolinone core.Wissenschaftliche Forschungsanwendungen
Farnesyl Protein Transferase Inhibition
One significant application of related compounds is as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in the post-translational modification of proteins like Ras. Inhibition of FPT has been explored for its potential to prevent the activation of oncogenic proteins and thereby exert antitumor effects. A notable compound in this area is R115777, a potent and selective FPT inhibitor with significant antitumor effects in vivo following oral administration in mice, highlighting the therapeutic potential of such compounds in cancer treatment (Venet, End, & Angibaud, 2003).
Antimicrobial and Antifungal Activities
Compounds within this class have also been synthesized and tested for their antimicrobial and antifungal activities. For example, peptide derivatives of iodoquinazolinones/nitroimidazoles have shown promising antimicrobial activity against various pathogenic microbes, as well as anthelmintic activities against earthworm species, indicating their potential as novel agents for treating infectious diseases (Dahiya, Kumar, & Yadav, 2008).
Antihistaminic Agents
Another application is in the development of new H1-antihistaminic agents. For instance, novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones have been synthesized and tested for in vivo H1-antihistaminic activity, with some compounds providing significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of such compounds in developing new treatments for allergic reactions (Alagarsamy & Parthiban, 2012).
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)15-8-3-4-9-16(15)22-20(24)26-11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYSYOXKJHDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
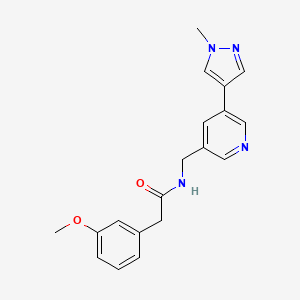

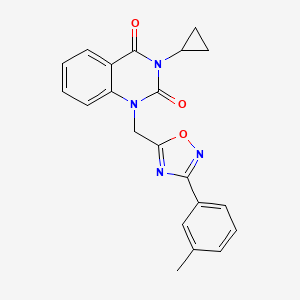
![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823755.png)


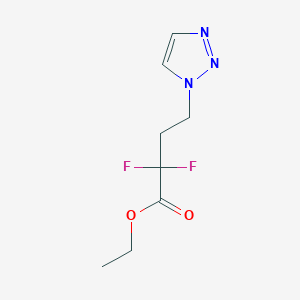
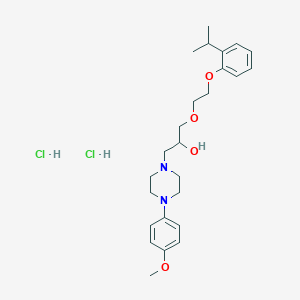
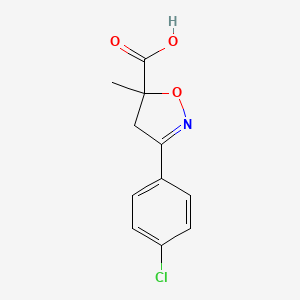
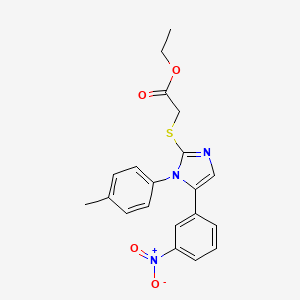
![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)

